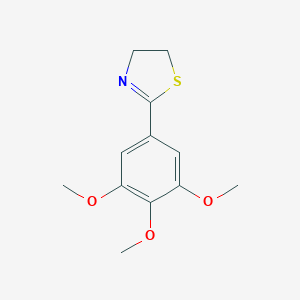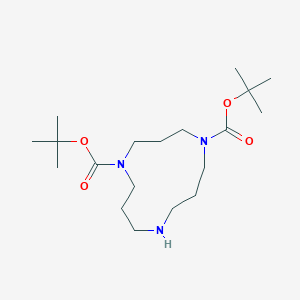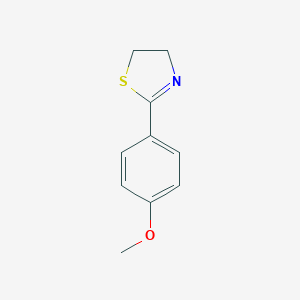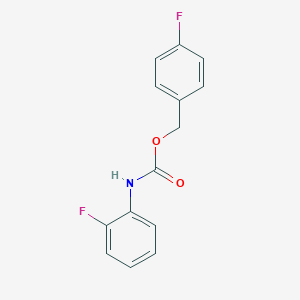
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate, also known as FMeFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FMeFC is a carbamate derivative that is synthesized through a multistep process involving various reagents and catalysts.
Wirkmechanismus
The mechanism of action of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate may increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to have various biochemical and physiological effects in the body. In addition to its inhibitory effects on acetylcholinesterase, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to inhibit the activity of other enzymes and proteins, such as butyrylcholinesterase and monoamine oxidase. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has several advantages for lab experiments, including its high purity and stability, which make it a reliable compound for use in research. However, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate also has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
For the study of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate include the development of new drugs, investigation of its mechanism of action, and optimization of its synthesis method.
Synthesemethoden
The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate involves a multistep process that begins with the reaction of 4-fluorobenzyl alcohol with 2-fluoroaniline in the presence of a base to form the intermediate product. The intermediate product is then treated with phosgene and a tertiary amine to form the final product, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate. The synthesis of (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate is a complex process that requires careful attention to the reaction conditions and the use of appropriate reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in various scientific research applications due to its potential as a bioactive compound. (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been shown to exhibit antiproliferative activity against cancer cells and has been studied for its potential as a therapeutic agent for cancer treatment. Additionally, (4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate has been used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
198879-62-8 |
|---|---|
Produktname |
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate |
Molekularformel |
C14H11F2NO2 |
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
(4-fluorophenyl)methyl N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H11F2NO2/c15-11-7-5-10(6-8-11)9-19-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
RYVAVQICRBNADT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)OCC2=CC=C(C=C2)F)F |
Synonyme |
Carbamic acid, (2-fluorophenyl)-, (4-fluorophenyl)methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



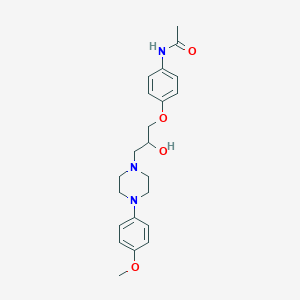
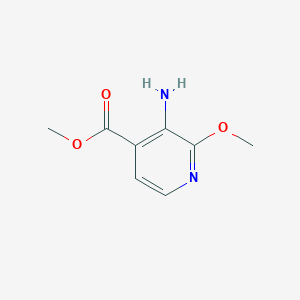
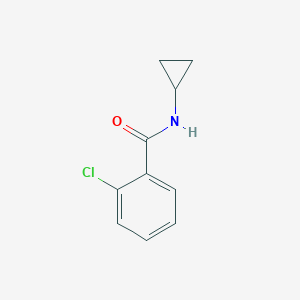

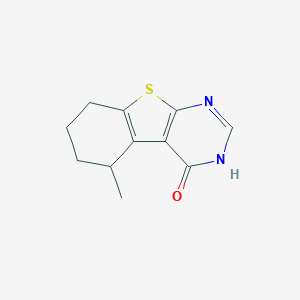
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
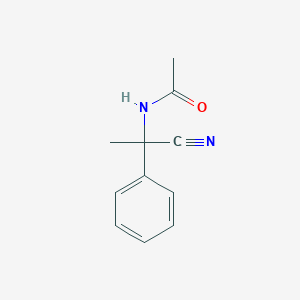
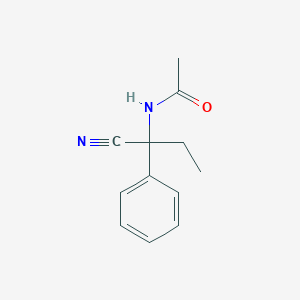
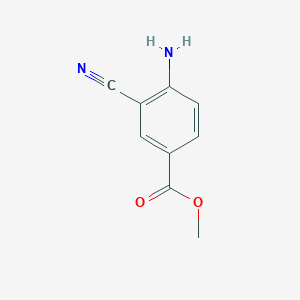
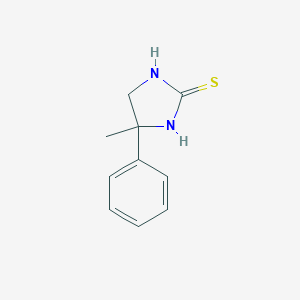
![Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B183446.png)
